molecular formula C6H9F3OS B6305440 2-Methyl-2-(trifluoromethylthio)butan-3-one;  95% CAS No. 58928-20-4

2-Methyl-2-(trifluoromethylthio)butan-3-one; 95%

Cat. No. B6305440
CAS RN: 58928-20-4
M. Wt: 186.20 g/mol
InChI Key: ZBZRXDUUJBXPEP-UHFFFAOYSA-N
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Description

2-Methyl-2-(trifluoromethylthio)butan-3-one, commonly referred to as 2M2TMB, is a chemical compound that has been studied for its potential applications in scientific research. It is a colorless liquid with a melting point of -61.2°C and a boiling point of 146.6°C. It is soluble in water and organic solvents, and is stable under normal conditions. 2M2TMB has been found to be a useful reagent in organic synthesis and has a variety of applications in the laboratory.

Scientific Research Applications

2M2TMB has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in the synthesis of polymers, and as a solvent in the synthesis of pharmaceuticals. In addition, 2M2TMB has been used as a catalyst in the synthesis of polymers, and as a solvent in the synthesis of pharmaceuticals. It has also been used as a reagent in the synthesis of fluorescent dyes, and as a reagent in the synthesis of organic semiconductors.

Mechanism of Action

2M2TMB has been found to be a useful reagent in organic synthesis because of its ability to facilitate the formation of carbon-carbon bonds. It acts as a nucleophile, attacking electrophilic centers on the substrate, and forming a covalent bond with the substrate. This reaction results in the formation of a new carbon-carbon bond.
Biochemical and Physiological Effects
2M2TMB has been found to be non-toxic and non-irritating. It does not produce any adverse effects when used in laboratory experiments.

Advantages and Limitations for Lab Experiments

2M2TMB is a useful reagent in organic synthesis because of its low toxicity and non-irritating nature. It is soluble in water and organic solvents, and is stable under normal conditions. However, it is important to note that 2M2TMB is a flammable liquid and should be handled with care in the laboratory.

Future Directions

Despite its usefulness in organic synthesis, there are still many areas in which 2M2TMB could be used in scientific research. For example, 2M2TMB could be used in the synthesis of new materials for use in medical devices, such as drug delivery systems. It could also be used in the synthesis of new drugs or therapeutic agents. Additionally, 2M2TMB could be used in the synthesis of new catalysts for use in industrial processes. Finally, 2M2TMB could be used in the synthesis of new materials for use in energy storage systems, such as batteries.

properties

IUPAC Name

3-methyl-3-(trifluoromethylsulfanyl)butan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F3OS/c1-4(10)5(2,3)11-6(7,8)9/h1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBZRXDUUJBXPEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C)(C)SC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9F3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-2-(trifluoromethylthio)butan-3-one

Synthesis routes and methods I

Procedure details

334 g of methyl isopropyl ketone in 1.2 liters of methylene chloride were initially introduced into a narrow stirred vessel equipped with a condenser. 220 g of trifluoromethane-sulphenyl chloride were introduced, at room temperature in the course of 4 hours, through an inlet tube extending to the bottom of the vessel. The reaction mixture was allowed to stand overnight. It was then distilled. 242 g (80.7% of theory) of crude 3-methyl-3-trifluoromethylthio-butan-2-one were obtained and purified by fractional distillation: boiling point: 60° C./50 mbar and refractive index nD20 =1.4030. ##STR12##
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334 g
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220 g
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Synthesis routes and methods II

Procedure details

Using the method described in Example 3, 3-methyl-2-butanone was reacted with trifluoromethanesulfenyl chloride to provide a reaction product which was distilled. The product had a boiling point of 51° to 84°C/48 mm. Vapor phase chromatography of this distillate showed two products to be present in major quantities. Fractional distillation of this product provided 3-trifluoromethylthio-3-methyl-2-butanone, b.p. 68°C/54 mm Hg and 1-trifluoromethylthio-3-methyl-2-butanone, b.p. 84°C/54 mm Hg. The structures of these compounds were determined by spectral and elemental analyses.
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0 (± 1) mol
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